molecular formula C11H19NO4 B558401 N-BOC-piperidine-4-carboxylic acid CAS No. 84358-13-4

N-BOC-piperidine-4-carboxylic acid

Cat. No. B558401
CAS RN: 84358-13-4
M. Wt: 229,28 g/mole
InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
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Description

N-BOC-piperidine-4-carboxylic acid, also known as 1-tert-butoxycarbonyl piperidine-4-carboxylic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a pharmaceutical intermediate and is a part of the Acros Organics product portfolio .


Molecular Structure Analysis

The molecular formula of N-BOC-piperidine-4-carboxylic acid is C11H19NO4 . Its molecular weight is 229.28 g/mol . The IUPAC name is 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .


Chemical Reactions Analysis

N-BOC-piperidine-4-carboxylic acid is used as a reactant in the synthesis of various compounds. For instance, it has been used in allylation and conjugate addition reactions . It has also been used as a substrate in enantioselective organo-catalytic α-vinylation reactions .


Physical And Chemical Properties Analysis

N-BOC-piperidine-4-carboxylic acid appears as a crystalline powder . It has a melting point range of 149°C to 153°C . It is insoluble in water .

Scientific Research Applications

  • Electronic Property Prediction in Different Solvents : A study by Vimala et al. (2021) focused on predicting the change in electronic properties of N-BOC-Piperidine-4-Carboxylic acid in polar and non-polar solvents. They used Hartree-Fock and Density Functional Theory to compute geometrical parameters and vibrational analysis. This research is significant for understanding the solubility and reactivity of this compound in various solvents.

  • Synthesis of Novel Heterocyclic Amino Acids : Matulevičiūtė et al. (2021) developed methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, novel heterocyclic amino acids, using N-Boc protected ester form. These compounds can serve as achiral and chiral building blocks in various chemical syntheses.

  • Synthesis of Novel Compounds : Wang Qian-y (2015) reported the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester, showing its utility in forming complex molecular structures.

  • Pharmacological Applications : Guzmán-Rodríguez et al. (2021) explored the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats, indicating potential pharmacological applications.

  • Asymmetric Deprotonation Studies : Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, providing insights into asymmetric synthesis processes.

  • Synthesis in Organic Chemistry : Millet and Baudoin (2015) demonstrated the Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines, highlighting its use in creating complex organic structures.

  • Catalyst Development : Ghorbani‐Choghamarani and Azadi (2015) synthesized Fe3O4-PPCA nanoparticles, using Piperidine-4-carboxylic acid for efficient synthesis of certain organic compounds, showcasing its role in catalyst development.

  • Electrochemical Applications : Karagianni and Tsangaraki-Kaplanoglou (1996) examined the action of piperidine-4-carboxylic acid in electrolytic coloring of anodized aluminum, indicating its utility in electrochemical processes.

Safety And Hazards

N-BOC-piperidine-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Record name boc-isonipecotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233343
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-piperidine-4-carboxylic acid

CAS RN

84358-13-4
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butoxycarbonylpiperidine-4-carboxylic acid
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Record name 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

8.6 g of triethylamine and 20 ml of water are added to a solution of 10 g of isonipecotic acid in 100 ml of dioxane and the mixture is heated to 60° C. 20.25 g of di-tert-butyl carbonate are then added dropwise and the mixture is stirred for 1 hour at 60° C. and refluxed for 30 minutes. It is concentrated under vacuum, the residue is taken up with water and acidified to pH 3 by the addition of 2 N HCl solution and the precipitate formed is filtered off to give 17 g of the expected product.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (4.84 g 20 mmol), and LiOH (2.52 g, 60 mmol) in THF (90 mL)/MeOH (90 mL)/H2O (30 mL) was stirred at r.t overnight. Then the solvents were removed, and the pH of the residue was adjusted to 2 by using 2N HCl. The resulting mixture was extracted with EtOAc (3×20 mL). The combined organic layers were dried over Na2SO4, and concentrated to give 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (4.6 g, yield 100.0%).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) in water was added NaOH (800 mg, 20.0 mmol). When the reaction solution was clear, (BOC)2O (2.5 g, 11.0 mmol) was added, and the reaction mixture was stirred at rt for 12 h. The solvent was removed in vacuo, and the residue was diluted with 1N HCl and EtOAc. The organic layer was extracted with EtOAc, and the organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The product was used without further purification.
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
58
Citations
M Vimala, SS Mary, R Ramalakshmi, S Muthu… - Journal of Molecular …, 2021 - Elsevier
… N- BOC–Piperidine–4-Carboxylic Acid has not been published yet. N-BOC-Piperidine-4-Carboxylic Acid … IUPAC name of N-BOC-Piperidine-4-Carboxylic Acid is 1-[(2-methylpropan-2-yl…
Number of citations: 8 www.sciencedirect.com
GA Cain, CA Teleha - Organic Preparations and Procedures …, 2000 - Taylor & Francis
… The starting material, N-Boc-piperidine-4-carboxylic acid (1), which is commercially available," can be readily prepared from the inexpensive piperidine-4-carboxylic acid.' This …
Number of citations: 3 www.tandfonline.com
M Dong, L Lu, H Li, X Wang, H Lu, S Jiang… - Bioorganic & medicinal …, 2012 - Elsevier
… The commercially available N-Boc-piperidine-4-carboxylic acid 4 was selected as the starting material. Using HBTU as the coupling agent, the carboxylic acid was coupled with …
Number of citations: 34 www.sciencedirect.com
AS Piticari, D Antermite, JI Higham… - Advanced Synthesis …, 2022 - Wiley Online Library
… We first examined N-Boc piperidine 4-carboxylic acid (isonipecotic acid) derivatives bearing bidentate directing groups. Low reactivities were observed with amide directing groups …
Number of citations: 10 onlinelibrary.wiley.com
SI Klein, BF Molino, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
… N-Boc-piperidine-4-carboxylic acid (17.4 g, 98%) as a white solid. To a solution of N-Boc-piperidine-4-carboxylic acid … of N-Boc-piperidine-4-carboxylic acid as a white solid (6.2 g, 65%). …
Number of citations: 42 pubs.acs.org
B Jiang, JJW Duan, S Stachura, A Karmakar… - Bioorganic & Medicinal …, 2020 - Elsevier
… Amide coupling of 48A with N-Boc-piperidine-4-carboxylic acid followed by deprotection of the Boc group and a second amide coupling with 2-cyanoacetic acid gave compound 31. …
Number of citations: 9 www.sciencedirect.com
GL Dai, SZ Lai, Z Luo, ZY Tang - Organic letters, 2019 - ACS Publications
… For example, N-Boc-piperidine-2-carboxylic acid ester (31) resulted in better yield than N-Boc-piperidine-4-carboxylic acid ester (30). This is probably due to the nitrogen atom’s …
Number of citations: 44 pubs.acs.org
A Tanitame, Y Oyamada, K Ofuji, H Terauchi… - Bioorganic & medicinal …, 2005 - Elsevier
The 2-arylvinyl moiety in 1-(3-chlorophenyl)-3-(4-piperidyl)-5-[(E)-2-(5-chloro-1H-indol-3-yl)vinyl]pyrazole 2, which has previously shown improved DNA gyrase inhibition and target-…
Number of citations: 140 www.sciencedirect.com
JL Guo, YY Liu, YZ Pei - Chinese Chemical Letters, 2015 - Elsevier
… As shown in Scheme 3B, key intermediate 2 can be obtained from N-Boc-piperidine-4-carboxylic acid (1) in a two-step process in moderate overall yield. The condensation of phenol …
Number of citations: 5 www.sciencedirect.com
F Firooznia, AWH Cheung, J Brinkman… - Bioorganic & medicinal …, 2011 - Elsevier
… turned our attention to A 2B antagonists bearing six-membered ring nonaromatic spacers (Table 4, compounds 20–22), which were prepared from N-Boc-piperidine-4-carboxylic acid (7)…
Number of citations: 10 www.sciencedirect.com

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